REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[C:7]([BH3-])#N.[Na+].[C:11](O)(=O)[CH3:12].[CH:15](=O)[CH2:16][CH3:17]>CO>[CH2:15]([N:1]([CH2:7][CH2:11][CH3:12])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6])[CH2:16][CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
NCCCCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring under a nitrogen atmosphere at room temperature for 1 week
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was then dissolved in chloroform
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
ADDITION
|
Details
|
after the addition of a saturated aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The resultant solution was subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated aqueous sodium bicarbonate solution and saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying of the organic layer with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCCCO)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |